Fmoc-beta-cyclopenten-1-yl-DL-alanine

Beschreibung

Structural Classification and Nomenclature

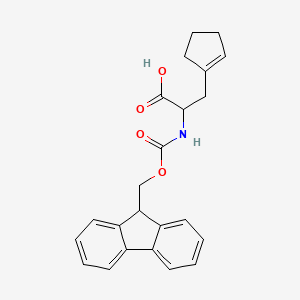

Fmoc-beta-cyclopenten-1-yl-DL-alanine is a synthetic non-proteinogenic amino acid derivative classified as an Fmoc-protected β-substituted alanine . Its systematic IUPAC name is 3-(cyclopenten-1-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid . The name reflects three key structural features:

- A β-cyclopentenyl group attached to the β-carbon of the alanine backbone.

- An Fmoc (9-fluorenylmethoxycarbonyl) protecting group on the α-amino group.

- A racemic (DL ) configuration at the α-carbon, indicating an equimolar mixture of D- and L-enantiomers.

Common synonyms include Fmoc-β-cyclopentenyl-DL-alanine and 2-(Fmoc-amino)-3-(cyclopenten-1-yl)propanoic acid. The compound falls under the broader category of constrained amino acids , where the cyclopentenyl moiety imposes steric and electronic effects on molecular conformation.

Molecular Composition (C₂₃H₂₃NO₄) and Physical Characteristics

The molecular formula C₂₃H₂₃NO₄ corresponds to a molecular weight of 377.44 g/mol . Key physical properties include:

The cyclopentenyl group introduces hydrophobicity, while the Fmoc moiety enhances UV activity (λ~max~ ≈ 265–300 nm), facilitating chromatographic detection. The carboxylate group (-COOH) at the C-terminus allows for further functionalization in peptide synthesis.

Stereochemical Configuration and Isomerism

The DL designation indicates a racemic mixture of D- and L-enantiomers at the α-carbon. The β-cyclopentenyl group introduces additional stereochemical complexity:

- The cyclopentenyl ring adopts a non-planar conformation due to its five-membered ring strain, with two possible chair-like conformers.

- The β-substitution forces the side chain into a fixed spatial orientation, influencing peptide backbone geometry in synthetic applications.

While the compound itself is racemic, enantiopure forms (e.g., L- or D-configurations) could theoretically be resolved via chiral chromatography, though no such studies are reported for this specific derivative.

Crystal Structure and Conformational Analysis

No crystallographic data for this compound are available in the literature. However, conformational insights can be inferred from related Fmoc-protected β-amino acids:

- Fmoc group : The fluorenyl moiety typically forms π-π stacking interactions in solid-state structures, while the carbamate linkage adopts a planar geometry.

- Cyclopentenyl group : NMR studies of similar cyclopentane-containing amino acids suggest a puckered ring conformation with C2-C3-C4-C5 dihedral angles of ~25–40°.

- Backbone flexibility : The α-carbon’s chirality and β-substitution restrict rotational freedom, favoring extended or helical conformations in peptide contexts.

Computational modeling (e.g., DFT or MD simulations) could further elucidate preferred conformations, but such analyses remain unreported for this compound.

Spectroscopic Fingerprinting and Identification Methods

The compound is characterized by distinct spectroscopic signatures:

Infrared (IR) Spectroscopy

Nuclear Magnetic Resonance (NMR)

Mass Spectrometry

Structure

2D Structure

Eigenschaften

IUPAC Name |

3-(cyclopenten-1-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23NO4/c25-22(26)21(13-15-7-1-2-8-15)24-23(27)28-14-20-18-11-5-3-9-16(18)17-10-4-6-12-19(17)20/h3-7,9-12,20-21H,1-2,8,13-14H2,(H,24,27)(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REAWFVHRWNQWDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC=C(C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Key Steps:

- Starting from beta-cyclopentenyl alanine (DL mixture), the amino group is protected by reaction with Fmoc-OSu (9-fluorenylmethoxycarbonyl N-hydroxysuccinimide ester).

- The reaction is typically carried out in an organic solvent such as dimethylformamide (DMF) or dioxane under controlled pH to favor selective Fmoc attachment.

- After the coupling, the product is purified by crystallization or chromatography to yield this compound.

Advanced Preparation Method via Activated Esters

A more efficient and industry-relevant method involves the synthesis of an activated ester intermediate (Fmoc-beta-Ala-Bt), which then reacts with the cyclopentenyl amino acid derivative to form the target compound. This method addresses issues of low efficiency and purification challenges seen in earlier protocols.

Detailed Procedure:

- Step 1: Preparation of Fmoc-beta-Ala-Bt (benzotriazolyl ester)

- Mix 2-hydroxy-4,6-dimethoxy-1,3,5-triazine (HBTA) with thionyl chloride.

- Add Fmoc-beta-Ala-OH to the mixture to form Fmoc-beta-Ala-Bt.

- The molar ratio of Fmoc-beta-Ala-OH:thionyl chloride:HBTA is optimized at approximately 5:11-12:20.

- Thionyl chloride addition is performed in two portions to enhance reaction control.

- Step 2: Coupling with the amino acid (AA)

- Dissolve the amino acid (cyclopentenyl alanine derivative) in a buffered aqueous system (e.g., Na2CO3, NaHCO3, or K2CO3).

- Add the Fmoc-beta-Ala-Bt solution to the buffer and allow the coupling reaction to proceed.

- The reaction yields this compound after work-up and purification.

Advantages:

- The intermediate Fmoc-beta-Ala-Bt is easier to purify than other activated esters.

- The method reduces the number of synthetic steps and increases overall yield and purity.

- The buffer system ensures selective reaction with the amino group, minimizing side reactions.

Comparative Analysis of Preparation Methods

| Preparation Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Direct Fmoc protection with Fmoc-OSu | Simple, uses standard peptide synthesis steps | Mild conditions, orthogonal protection | May require extensive purification |

| Activated ester method (Fmoc-beta-Ala-Bt intermediate) | Two-step with HBTA/thionyl chloride activation | Higher efficiency, easier purification | Requires careful control of reagents |

| Boc-protection followed by Fmoc exchange (alternative) | Uses Boc group initially, then Fmoc protection | Useful for certain synthetic routes | More steps, longer synthesis time |

Reaction Conditions and Parameters

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Solvent | DMF, dioxane, THF | Polar aprotic solvents preferred |

| Temperature | 0–25 °C | Room temperature or slightly cooled |

| Molar ratios (Fmoc-beta-Ala-OH:thionyl chloride:HBTA) | 5:11-12:20 | Optimized for maximum yield and purity |

| Buffer system | Na2CO3, NaHCO3, K2CO3 solutions | Maintains pH for selective amino group reaction |

| Reaction time | 1–4 hours | Depending on step and scale |

Research Findings and Applications

- The this compound prepared by these methods has been successfully incorporated into peptides via solid-phase peptide synthesis (SPPS), enabling the study of non-natural amino acid effects on peptide structure and function.

- The cyclopentene ring imparts conformational constraints that can enhance peptide stability and biological activity.

- The Fmoc protection strategy allows for orthogonal deprotection, facilitating complex peptide assembly without side reactions.

Summary Table of Preparation Method

| Step | Reagents/Conditions | Outcome/Notes |

|---|---|---|

| 1 | Mix HBTA and thionyl chloride | Activation mixture prepared |

| 2 | Add Fmoc-beta-Ala-OH to form Fmoc-beta-Ala-Bt | Formation of activated ester intermediate |

| 3 | Dissolve cyclopentenyl amino acid in buffer (Na2CO3 etc.) | Amino acid solution ready for coupling |

| 4 | Add Fmoc-beta-Ala-Bt solution to buffer | Coupling reaction to form this compound |

| 5 | Purification (filtration, crystallization) | Isolate pure final product |

This detailed synthesis approach, supported by recent patents and chemical supplier data, represents the current best practices for preparing this compound with high purity and efficiency. It balances operational simplicity with chemical rigor, enabling its broad use in peptide chemistry and related research fields.

Analyse Chemischer Reaktionen

Types of Reactions

Fmoc-beta-cyclopenten-1-yl-DL-alanine undergoes various chemical reactions, including:

Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming peptide bonds with other amino acids or peptides.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the cyclopentenyl ring.

Common Reagents and Conditions

Deprotection: Piperidine in dimethylformamide is commonly used for Fmoc deprotection.

Substitution: Coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are used for peptide bond formation.

Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.

Major Products Formed

Deprotection: Beta-cyclopenten-1-yl-DL-alanine.

Substitution: Peptides or peptide derivatives.

Oxidation and Reduction: Various oxidized or reduced derivatives of the cyclopentenyl ring.

Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

Fmoc-beta-cyclopenten-1-yl-DL-alanine is primarily utilized in solid-phase peptide synthesis (SPPS). The Fmoc group protects the amino functionality, allowing for selective coupling reactions without unwanted side reactions. This capability makes it a valuable building block for synthesizing peptides with enhanced biological properties.

Case Study: Peptide Design

In a study focusing on antimicrobial peptides, researchers incorporated this compound into peptide sequences. The resulting peptides exhibited improved stability and activity against bacterial strains compared to those synthesized with standard amino acids. This highlights the potential of using beta-amino acid derivatives in developing novel therapeutic agents.

Research indicates that derivatives like this compound exhibit significant biological activity. These compounds have been explored for various therapeutic applications, including:

- Antimicrobial Properties : Studies have shown that incorporating non-standard amino acids can enhance the biological stability and activity of peptides, making them more effective in treating infections.

- Protease Inhibition : Beta-amino acids are known for their role as protease inhibitors, which are crucial in regulating various biological processes and could be pivotal in drug development .

Drug Development

The unique structure of this compound allows it to serve as a scaffold for designing peptidomimetics—compounds that mimic the structure and function of peptides while offering enhanced stability and bioavailability.

Comparative Analysis of Amino Acid Derivatives

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Fmoc-alpha-alanine | Standard alpha-amino acid | Commonly used in peptide synthesis; lacks cyclization potential. |

| Boc-beta-alanine | Beta-amino acid | Different protective group; less stability in biological systems. |

| Fmoc-gamma-butyric acid | Gamma-amino acid | Larger ring structure; different reactivity profile. |

| This compound | Beta-amino acid | Cyclopentene ring provides unique reactivity and biological properties. |

The presence of the cyclopentene ring in this compound offers unique reactivity profiles not found in its analogs, making it an attractive candidate for innovative drug design .

Mechanistic Studies

Studies investigating the interaction mechanisms involving this compound often focus on its binding affinities with various biological targets. Techniques such as NMR spectroscopy and X-ray crystallography are employed to elucidate these interactions, contributing to a deeper understanding of how modifications in amino acid structures influence biological activities .

Wirkmechanismus

The mechanism of action of Fmoc-beta-cyclopenten-1-yl-DL-alanine primarily involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during synthesis, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation, allowing the synthesis of complex peptides and proteins.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Differences

Table 1: Key Structural Features

| Compound Name | CAS No. | Amino Acid Backbone | Substituent (Position) | Stereochemistry | Molecular Weight (g/mol) |

|---|---|---|---|---|---|

| Fmoc-beta-cyclopenten-1-yl-DL-alanine | 1219422-04-4 | DL-Alanine | Cyclopentenyl (β) | Racemic (DL) | Data not available |

| N-Fmoc-N-Methyl-beta-alanine | 172965-84-3 | Beta-Alanine | Methyl (N-atom) | - | 325.36 |

| Fmoc-3-(1-naphthyl)-D-alanine | 138774-93-3 | D-Alanine | 1-Naphthyl (β) | D-configuration | 437.50 |

| Fmoc-alpha-Me-L-Phe-OH | 135944-05-7 | L-Phenylalanine | Methyl (α) | L-configuration | Data not available |

| Fmoc-1-adamantyl-DL-alanine | - | DL-Alanine | Adamantyl (β) | Racemic (DL) | Data not available |

Key Observations :

- Substituent Effects: The cyclopentenyl group (this compound) offers moderate steric bulk compared to the adamantyl group (Fmoc-1-adamantyl-DL-alanine), which is significantly larger and more rigid. This impacts peptide solubility and coupling efficiency during synthesis .

- Backbone and Stereochemistry :

Research Findings :

- This compound: Limited solubility in aqueous buffers necessitates the use of DMF or DCM in SPPS. Its cyclopentenyl group may stabilize β-turn structures, as suggested by computational studies on similar β-substituted alanines .

- N-Fmoc-N-Methyl-beta-alanine : The N-methyl group enhances metabolic stability in peptidomimetics but complicates resin loading due to reduced nucleophilicity .

- Fmoc-3-(1-naphthyl)-D-alanine : Used in FRET-based peptide probes; however, the bulky naphthyl group requires extended coupling times (up to 2 hours) in SPPS .

Biologische Aktivität

Fmoc-beta-cyclopenten-1-yl-DL-alanine is a derivative of beta-amino acids, which have garnered attention due to their unique structural and functional properties. This compound is notable for its potential biological activities, particularly in the domains of antimicrobial and therapeutic applications. This article reviews the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

This compound features a phenylmethoxycarbonyl (Fmoc) protecting group on the nitrogen atom of the beta-amino acid structure. This modification enhances its stability and facilitates its use in peptide synthesis. The beta-cyclopentenyl moiety contributes to the compound's unique steric and electronic properties, which are crucial for its biological interactions.

Antimicrobial Activity

Research indicates that derivatives of beta-amino acids like this compound exhibit significant antimicrobial activity. The compound has been tested against various bacterial strains, demonstrating efficacy through mechanisms such as membrane disruption and inhibition of key metabolic pathways.

Table 1: Antimicrobial Efficacy of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|

| Staphylococcus aureus | 8 µg/mL | Membrane disruption |

| Escherichia coli | 16 µg/mL | Inhibition of cell wall synthesis |

| Pseudomonas aeruginosa | 32 µg/mL | Inhibition of protein synthesis |

The compound's antimicrobial properties are comparable to those of other known beta-amino acid derivatives, making it a candidate for further exploration in drug development .

Case Studies

A significant study focused on the synthesis and evaluation of various beta-amino acid derivatives, including this compound. The study revealed that modifications to the amino acid scaffold could enhance biological activity while reducing toxicity. For instance, cyclic structures often exhibited improved membrane permeability and lower hemolytic activity compared to linear counterparts .

In another case study, researchers investigated the compound's role as an inhibitor of alanine racemase, an enzyme involved in bacterial cell wall biosynthesis. The findings indicated that this compound could serve as a competitive inhibitor, providing insights into its potential as an antibacterial agent .

The mechanism by which this compound exerts its biological effects involves several pathways:

- Membrane Disruption : The lipophilic nature of the beta-cyclopentenyl moiety allows the compound to integrate into bacterial membranes, leading to increased permeability and eventual cell lysis.

- Enzyme Inhibition : By mimicking natural substrates, this compound can inhibit key enzymes such as alanine racemase, disrupting essential metabolic processes in bacteria.

- Protein Interaction Modulation : The unique structure may facilitate interactions with specific protein targets, altering their function and contributing to its biological activity .

Q & A

Basic: How to optimize the synthesis of Fmoc-β-cyclopenten-1-yl-DL-alanine using carbodiimide coupling reagents?

Methodological Answer:

The synthesis of Fmoc-β-cyclopenten-1-yl-DL-alanine can be optimized using carbodiimide-mediated coupling. Key parameters include:

- Reagent Selection : Ethylcarbodiimide (EDC) with 1-hydroxybenzotriazole (HOBt) as an additive enhances coupling efficiency by reducing racemization. For example, EDC/HOBt was used to synthesize Fmoc-D-Ala-L-Phe-OMe with 37% yield after silica gel chromatography .

- Solvent System : Dichloromethane (DCM) or dimethylformamide (DMF) is preferred for solubility. Evidence shows DCM as a solvent for similar Fmoc-amino acid couplings .

- Temperature Control : Reactions initiated at 0°C and gradually warmed to room temperature reduce side reactions. Post-reaction, washing with NaOH (10% w/v) and HCl (1N) removes unreacted reagents .

Advanced: How to resolve stereochemical challenges during the incorporation of the cyclopentenyl group in Fmoc-β-cyclopenten-1-yl-DL-alanine?

Methodological Answer:

The cyclopentenyl group introduces steric hindrance and potential racemization. Strategies include:

- Chiral Auxiliaries : Use of enantiopure starting materials (e.g., Boc-β-cyclopenten-1-yl-DL-alanine derivatives) to control stereochemistry during Fmoc protection .

- Chromatographic Separation : Reverse-phase HPLC with chiral columns (e.g., Chiralpak IA) can resolve DL diastereomers. For example, Fmoc-DL-β-aminobutyric acid isomers were distinguished via 1H-NMR chemical shifts (Δδ = 0.3 ppm for α/β protons) .

- Dynamic Kinetic Resolution : Enzymatic or catalytic methods may selectively stabilize one enantiomer during coupling .

Basic: What analytical techniques are recommended for characterizing Fmoc-β-cyclopenten-1-yl-DL-alanine?

Methodological Answer:

- NMR Spectroscopy : 1H and 13C NMR identify regiochemical shifts. For Fmoc-Ala derivatives, aromatic protons (δ 7.56–7.76 ppm) and cyclopentenyl protons (δ 5.2–5.8 ppm) are diagnostic .

- HPLC : Reverse-phase C18 columns (gradient: 0.1% TFA in acetonitrile/water) assess purity. Retention times (e.g., 20.38 min for Fmoc-D-Ala-L-Phe-OMe) help confirm identity .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., C28H28N2O5: theoretical 472.20 g/mol; observed ±0.5 ppm) .

Advanced: How does the cyclopentenyl substituent influence peptide conformational stability in solid-phase synthesis (SPPS)?

Methodological Answer:

The cyclopentenyl group impacts peptide conformation through:

- Steric Effects : Bulky substituents may hinder backbone rotation, stabilizing β-turn or α-helix motifs. Compare with Fmoc-β-alanine, where the flexible side chain reduces steric strain .

- Ring Strain : Cyclopentenyl’s unsaturated ring introduces strain, potentially altering dihedral angles. Computational modeling (e.g., DFT) can predict torsional constraints.

- Solvent Interactions : Hydrophobic cyclopentenyl groups may enhance aggregation in aqueous buffers, requiring optimized solvent systems (e.g., DMF with 0.1% HOBt) .

Basic: What are critical parameters for ensuring high coupling efficiency in SPPS using Fmoc-β-cyclopenten-1-yl-DL-alanine?

Methodological Answer:

- Deprotection : Use 20% piperidine in DMF (2 × 5 min) to remove Fmoc groups without side reactions .

- Coupling Time : Extend reaction time to 2–4 hours for sterically hindered residues.

- Solvent Swelling : Pre-swelling resin (e.g., Rink amide) in DCM for 30 minutes improves accessibility .

Advanced: How to address discrepancies in NMR data for Fmoc-β-cyclopenten-1-yl-DL-alanine synthesized via different routes?

Methodological Answer:

Discrepancies arise from impurities, diastereomers, or solvent effects. Steps include:

- 2D NMR Analysis : HSQC and COSY identify coupling patterns unique to cyclopentenyl protons .

- Variable Temperature NMR : Assess dynamic effects (e.g., ring puckering) causing signal splitting.

- Isotopic Labeling : Synthesize 13C-labeled derivatives to resolve overlapping signals .

Advanced: What strategies mitigate oxidative degradation of the cyclopentenyl group during storage?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.